
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxadiazole ring, both of which are substituted with phenyl groups. The presence of these rings and substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the oxadiazole ring.
1,3,4-Oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and phenyl substituents.
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure with an additional phenyl group on the oxadiazole ring.
Uniqueness
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, both substituted with phenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
917947-69-4 |
|---|---|
分子式 |
C17H12N4O |
分子量 |
288.30 g/mol |
IUPAC 名称 |
2-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12N4O/c1-3-7-13(8-4-1)16-15(17-19-18-12-22-17)11-21(20-16)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
PMPSPYOWJBTEEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=CO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
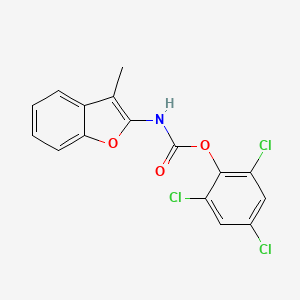
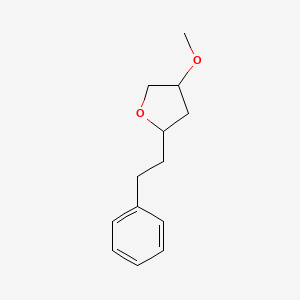
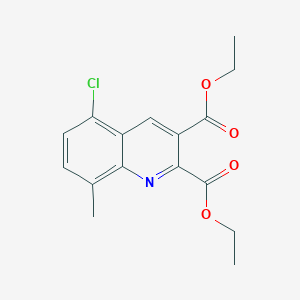

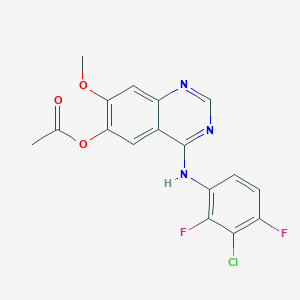
![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
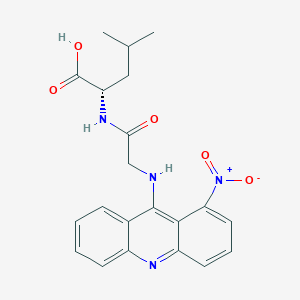
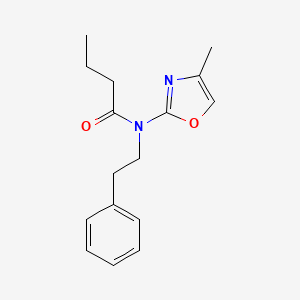
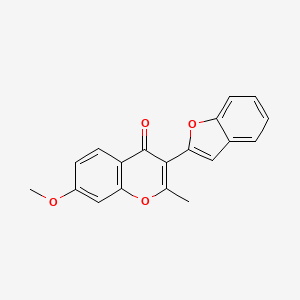
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)

